molecular formula C9H7BrF4O2 B2579453 1-Bromo-2-(difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzene CAS No. 2169337-12-4

1-Bromo-2-(difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzene

Cat. No.: B2579453
CAS No.: 2169337-12-4
M. Wt: 303.051
InChI Key: DNRPWBXHYHEENG-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzene is an organic compound characterized by the presence of bromine, difluoromethoxy, difluoromethyl, and methoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-(difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable benzene derivative, followed by the introduction of difluoromethoxy and difluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions under controlled conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Bromo-2-(difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-(difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-Bromo-2-(difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzene can be compared with other similar compounds, such as:

    1-Bromo-2-(difluoromethoxy)benzene: Lacks the difluoromethyl and methoxy groups, resulting in different chemical properties and reactivity.

    1-Bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-5-(difluoromethyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O2/c1-15-6-3-4(8(11)12)2-5(10)7(6)16-9(13)14/h2-3,8-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRPWBXHYHEENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(F)F)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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